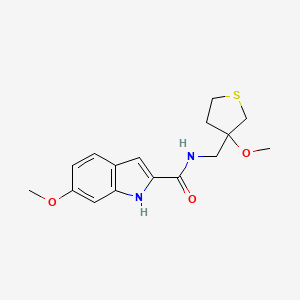

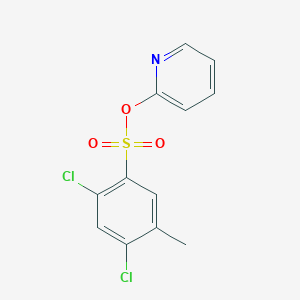

![molecular formula C18H17N3O2 B2613945 N-[2-(3-氧代-3,4-二氢喹喔啉-2-基)-苯基]-异丁酰胺 CAS No. 878424-95-4](/img/structure/B2613945.png)

N-[2-(3-氧代-3,4-二氢喹喔啉-2-基)-苯基]-异丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[2-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide” is a chemical compound that has garnered significant interest in the scientific community. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes .

Molecular Structure Analysis

Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The specific molecular structure of “N-[2-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide” is not explicitly mentioned in the available literature.Chemical Reactions Analysis

Quinoxaline and its derivatives participate in various chemical reactions. For instance, Korner and Hinsberg first discovered the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds to give the product as quinoxaline . Specific chemical reactions involving “N-[2-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide” are not detailed in the available literature.科学研究应用

Synthesis and Bioactivities

The compound is a type of 3,4-Dihydroquinoxalin-2-ones, which have been the focus of recent advances in synthesis and bioactivities . The synthetic approaches include access to enantiopure 3,4-dihydroquinoxalin-2-ones from chiral pool amino acids via coupling/cyclization, Michael addition/cyclization cascades, 3,3-disubstituted systems from multicomponent couplings, Bargellini reaction, or photochemical reduction .

Therapeutic Properties

These compounds are of broad interest due to their potential therapeutic properties, particularly antiviral and anti-inflammatory activities . This makes them valuable for pharmaceutical research and drug development.

Chemical Versatility

The heterocyclic scaffold of these compounds is chemically versatile since multiple diversification strategies can be employed to produce a broad range of substitution patterns . This allows for the creation of a wide variety of derivatives with potentially different properties and applications.

Novel Functionalized Derivatives

The compound can be used to prepare novel functionalized alkyl (Z)-2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetate, uracil, and thiocyanatomaleate derivatives . These derivatives have been prepared from substituted dihydroquinoxalines, benzylaminomaleates, and 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione in the presence of N-thiocyanatosuccinimide intermediate .

Synthesis of Sulfur-Containing Compounds

The compound can be used in the synthesis of sulfur-containing compounds of pyridinium ylide and S-aryl carbamimidothioate derivatives . This is particularly useful in the development of new sulfur-containing compounds, which have a broad spectrum of biological activities.

Direct Csp3–H Alkylation

The compound can be used in organophotoredox-catalyzed direct Csp3–H alkylation of 3,4-dihydroquinoxalin-2-ones employing N-(acyloxy)pthalimides . This provides corresponding products in good yields and demonstrates the compound’s utility in photoinduced alkylation .

未来方向

Quinoxaline and its derivatives have shown potential in various fields of medicine and pharmacy . This paves the way for further development of drug discovery in the wide spectrum of its biological importance . The future directions for “N-[2-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide” specifically are not detailed in the available literature.

作用机制

Target of Action

Quinoxaline derivatives, a class of compounds to which this compound belongs, have been reported to interact with various targets, receptors, or microorganisms .

Mode of Action

Quinoxaline derivatives are known to interact with their targets, leading to various biochemical changes .

Biochemical Pathways

Quinoxaline derivatives, in general, have been reported to influence a wide range of biochemical pathways .

Result of Action

Some quinoxaline derivatives have been reported to exhibit inhibitory activity against infected cells .

属性

IUPAC Name |

2-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-11(2)17(22)20-13-8-4-3-7-12(13)16-18(23)21-15-10-6-5-9-14(15)19-16/h3-11H,1-2H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPZDGGDOQHTOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203233 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

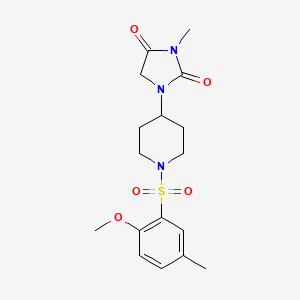

![1-((4-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2613862.png)

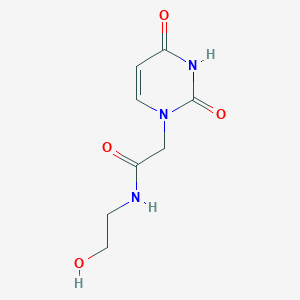

![3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid](/img/structure/B2613865.png)

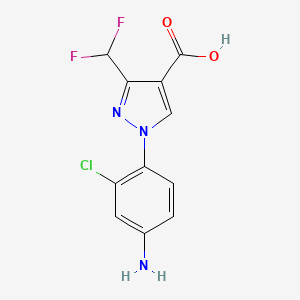

![3-(phenylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2613871.png)

![N-Ethyl-N-[2-oxo-2-[3-(thiophen-3-ylmethyl)azetidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2613874.png)

![6-ethyl 3-methyl 2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2613880.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2613881.png)